2-Amino-6-nitrophenol
Overview
Description
2-Amino-6-nitrophenol is an aromatic compound with the molecular formula C6H6N2O3. It is characterized by the presence of both an amino group (-NH2) and a nitro group (-NO2) attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-6-nitrophenol can be synthesized through a multi-step process involving nitration and reduction reactions. The nitration of phenol produces nitrophenols, which can then be reduced to aminophenols. For instance, the nitration of phenol with nitric acid yields 2-nitrophenol, which can be further reduced to this compound using reducing agents like sodium dithionite .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the nitration of phenol followed by catalytic hydrogenation to achieve the desired aminophenol derivative .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-nitrophenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reducing Agents: Sodium dithionite, hydrogen gas with palladium catalyst.
Nucleophiles: Halides, alkoxides, and other nucleophilic species.
Major Products:
Reduction Products: this compound can be reduced to 2,6-diaminophenol.
Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.
Scientific Research Applications
2-Amino-6-nitrophenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-6-nitrophenol involves its interaction with various molecular targets and pathways. The amino and nitro groups play crucial roles in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
- 2-Amino-3-nitrophenol
- 2-Amino-4-nitrophenol
- 2-Amino-5-nitrophenol
- 4-Amino-3-nitrophenol
- 4-Amino-2-nitrophenol
Comparison: 2-Amino-6-nitrophenol is unique due to the specific positioning of its amino and nitro groups, which influence its chemical reactivity and biological activity. Compared to other aminonitrophenols, it exhibits distinct properties that make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2-amino-6-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACMNEWXGKOJJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209064 | |
Record name | 2-Nitro-6-aminophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603-87-2 | |
Record name | 2-Amino-6-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 603-87-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87541 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nitro-6-aminophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Amino-6-nitrophenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83A52NU8TA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-amino-6-nitrophenol be utilized by microorganisms as a source of energy and nutrients?
A1: Yes, research has shown that the bacterium Rhodococcus erythropolis HL 24-1 can utilize this compound as a source of nitrogen. [] This bacterium can also aerobically degrade 2-chloro-4,6-dinitrophenol, a structurally similar compound, using it as a source of nitrogen, carbon, and energy. [] During this process, stoichiometric amounts of chloride and nitrite are released, suggesting a reductive elimination mechanism. []
Q2: What are the thermal properties of azo-metal complexes derived from this compound?
A2: Azo-metal complexes synthesized using this compound as a starting material exhibit strong thermal stability. [] These complexes, formed by reacting chromium chloride with azo complexes derived from this compound, demonstrate a 5% weight loss temperature exceeding 322 °C. [] This indicates their potential for applications requiring resilience to high temperatures.
Q3: How does the presence of a methyl group affect the degradation of nitrophenols similar in structure to this compound?
A3: Research suggests that the introduction of a methyl group in the ortho position of 2,4-dinitrophenol can significantly alter its degradation pathway. [] Instead of simple denitration, the presence of the methyl group leads to extensive reduction of the aromatic ring under aerobic conditions. [] This results in the formation of 4,6-dinitro-2-methylhexanoate as a dead-end metabolite, highlighting the significant impact of even small structural modifications on the biodegradation process.
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